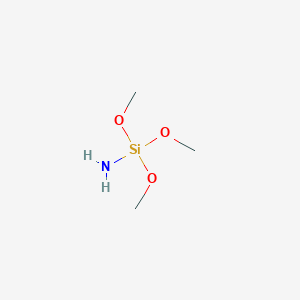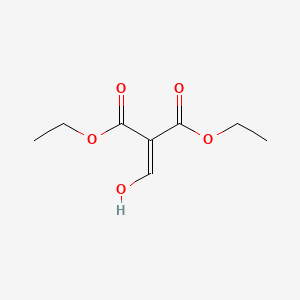
Propanedioic acid, (hydroxymethylene)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Propanedioic acid, (hydroxymethylene)-, diethyl ester can be synthesized through the reaction of diethyl malonate with formaldehyde in the presence of a base. The reaction typically involves the following steps:
Formation of the Enolate Ion: Diethyl malonate is treated with a strong base, such as sodium ethoxide, to form the enolate ion.
Aldol Condensation: The enolate ion reacts with formaldehyde to form the (hydroxymethylene) derivative.
Esterification: The product is then esterified to yield diethyl (hydroxymethylene)malonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Propanedioic acid, (hydroxymethylene)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
科学研究应用
Propanedioic acid, (hydroxymethylene)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of various drugs and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of propanedioic acid, (hydroxymethylene)-, diethyl ester involves its reactivity as a nucleophile and electrophile. The hydroxymethylene group can participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways depend on the specific reactions and applications .
相似化合物的比较
Similar Compounds
Malonic Acid: The parent compound of diethyl (hydroxymethylene)malonate.
Diethyl Malonate: A closely related compound used in similar synthetic applications.
Dimethyl Malonate: Another ester derivative of malonic acid with similar reactivity.
Uniqueness
Propanedioic acid, (hydroxymethylene)-, diethyl ester is unique due to the presence of the hydroxymethylene group, which imparts distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of complex molecules .
属性
CAS 编号 |
20734-18-3 |
|---|---|
分子式 |
C8H12O5 |
分子量 |
188.18 g/mol |
IUPAC 名称 |
diethyl 2-(hydroxymethylidene)propanedioate |
InChI |
InChI=1S/C8H12O5/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5,9H,3-4H2,1-2H3 |
InChI 键 |
LMWRGAKQZPUJBW-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CO)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


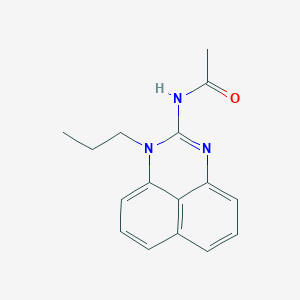
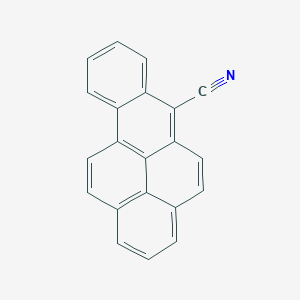
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)



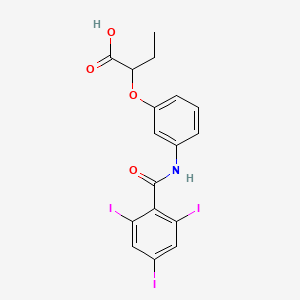
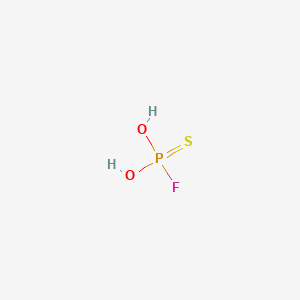
![5-[Ethyl(dimethyl)silyl]furan-2-carbaldehyde](/img/structure/B14718283.png)
![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
